molecular formula C21H22BrNO5S B15005472 2-(4-Bromophenyl)-2-oxoethyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate

2-(4-Bromophenyl)-2-oxoethyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate

Cat. No.: B15005472
M. Wt: 480.4 g/mol
InChI Key: PYUKDSVLCPZRIV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate is a complex organic compound that features a bromophenyl group, an oxoethyl group, and a sulfonylbenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: Corresponding acids.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the oxoethyl and sulfonylbenzoate groups can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
  • 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline
  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H22BrNO5S

Molecular Weight

480.4 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-(4-methylpiperidin-1-yl)sulfonylbenzoate

InChI

InChI=1S/C21H22BrNO5S/c1-15-10-12-23(13-11-15)29(26,27)19-8-4-17(5-9-19)21(25)28-14-20(24)16-2-6-18(22)7-3-16/h2-9,15H,10-14H2,1H3

InChI Key

PYUKDSVLCPZRIV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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